ethyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate

Description

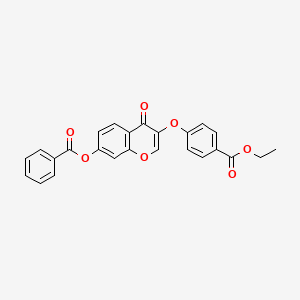

Ethyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate is a synthetic chromene-based benzoate ester characterized by a 4-oxo-4H-chromen core substituted with a benzoyloxy group at the 7-position and an ethoxycarbonylphenyl group at the 3-position. Chromene derivatives are widely studied for their biological activities, including antioxidant, anti-inflammatory, and pesticidal properties . Ethyl esters, such as this compound, are often designed to balance metabolic stability and bioavailability compared to their methyl or propyl counterparts .

Properties

IUPAC Name |

ethyl 4-(7-benzoyloxy-4-oxochromen-3-yl)oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O7/c1-2-29-24(27)17-8-10-18(11-9-17)31-22-15-30-21-14-19(12-13-20(21)23(22)26)32-25(28)16-6-4-3-5-7-16/h3-15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSLIVGKODUQEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate typically involves multiple steps. One common method includes the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. This is followed by the introduction of the chromenone moiety through a series of condensation reactions involving benzoyl chloride and appropriate chromenone derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives and other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

ethyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound’s interactions with biological molecules are of interest for developing new biochemical assays and probes.

Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ethyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate exerts its effects involves interactions with various molecular targets and pathways. For example, its chromenone core can interact with enzymes and receptors, modulating their activity. The benzoyloxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Key Observations:

- Ester Group Influence : Ethyl esters (target compound and ) exhibit intermediate metabolic stability compared to methyl () or propyl () esters. Ethyl groups may slow hydrolysis rates, enhancing bioavailability .

- Substituent Effects : The benzoyloxy group in the target compound contributes to higher lipophilicity than tert-butoxy () or sulfonate () derivatives. This property may favor membrane permeability but reduce water solubility.

Stability and Reactivity

Biological Activity

Ethyl 4-((7-(benzoyloxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate is a synthetic compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its complex structure, which includes a chromene core substituted with benzoyloxy and ethoxy groups. The molecular formula is , and it features several functional groups that may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential for neutralizing free radicals, which can cause cellular damage. A study demonstrated that derivatives of chromenes possess strong radical scavenging abilities, suggesting that this compound may also exhibit similar effects .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Chromene derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have been reported to affect the cell cycle and promote programmed cell death in breast cancer cells .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Studies on related compounds have demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may also exert anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective electron donation, neutralizing free radicals.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Gene Regulation : Some studies suggest that chromene derivatives can modulate gene expression related to cell survival and apoptosis, contributing to their anticancer activity.

Study 1: Antioxidant Evaluation

A study conducted on a series of chromene derivatives, including this compound, assessed their antioxidant capacity using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, highlighting the compound's potential as a natural antioxidant.

Study 2: Cancer Cell Line Testing

In vitro studies involving breast cancer cell lines treated with this compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, supporting its role as an anticancer agent .

Q & A

Q. (Basic)

- ¹H/¹³C NMR : Identifies proton environments (e.g., chromen-4-one carbonyl at δ ~175 ppm) and confirms ether/ester linkages.

- IR Spectroscopy : Detects ester C=O stretches (~1740 cm⁻¹) and aromatic C–O–C vibrations (~1250 cm⁻¹).

- HPLC-UV : Quantifies purity (>98% via C18 column, 254 nm detection).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 432.12).

- X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles between chromenone and benzoate planes) .

How can computational chemistry predict the biological activity of this compound?

Q. (Advanced)

- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., DNA gyrase). Grid boxes (20 ų) cover active sites, and Lamarckian algorithms optimize binding poses.

- QSAR Models : Correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity using descriptors like ClogP and polar surface area.

- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict antioxidant potential via electron-transfer mechanisms .

What strategies resolve contradictions in reported biological activity data across studies?

Q. (Advanced)

- Assay Standardization : Normalize data to positive controls (e.g., quercetin for antioxidant assays).

- Orthogonal Validation : Confirm anti-inflammatory activity via both COX-2 inhibition ELISA and NF-κB luciferase reporter assays.

- Meta-Analysis : Apply statistical weighting to account for variability in cell lines (e.g., RAW 264.7 vs. THP-1) and dosage ranges (1–100 µM) .

What are the key considerations for X-ray crystallographic analysis of this compound?

Q. (Advanced)

- Crystallization : Screen solvents (e.g., DCM/hexane) via vapor diffusion. High purity (>99%) is critical.

- Data Processing : Use SHELX (SHELXL for refinement) to handle low-symmetry space groups (e.g., P1). Anisotropic displacement parameters refine thermal motion.

- Hydrogen Bonding : Olex2 maps interactions (e.g., C=O···H–O distances ~2.8 Å) .

How do structural modifications at the 7-position influence physicochemical properties?

Q. (Advanced)

| Substituent | Effect on logP | Bioactivity Trend |

|---|---|---|

| Benzoyloxy | +1.2 | Enhanced DNA binding |

| Methoxy | -0.5 | Improved solubility |

| Hydroxy | -1.8 | Increased antioxidant activity |

| Comparative dissolution studies in PBS (pH 7.4) show methoxy derivatives have 30% higher solubility than benzoyloxy analogs . |

What in vitro assays are most suitable for preliminary evaluation of its therapeutic potential?

Q. (Basic)

- Antioxidant : DPPH radical scavenging (IC₅₀ determination at 517 nm).

- Anti-inflammatory : COX-2 inhibition (ELISA, compared to celecoxib).

- Cytotoxicity : MTT assay on HEK293 cells (24–72 hr exposure).

Dose-response curves (0.1–100 µM) identify EC₅₀ values, with positive controls validating assay conditions .

How does the compound’s stability vary under different storage conditions?

Q. (Basic)

- Solid State : Degrades <5% over 6 months at 4°C (dark, desiccated).

- Solution (DMSO) : Hydrolyzes ester groups after 72 hr at 25°C (monitored via HPLC).

- Accelerated Testing : 40°C/75% RH for 1 month simulates long-term storage. Lyophilization reduces hydrolysis rates by 50% .

What safety protocols are recommended for laboratory handling?

Q. (Basic)

- PPE : Nitrile gloves, ANSI Z87.1 goggles, and flame-retardant lab coats.

- Ventilation : Use fume hoods during weighing to avoid inhalation.

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste .

How can reaction mechanisms for ester hydrolysis be experimentally validated?

Q. (Advanced)

- Kinetic Isotope Effects : Compare kH/kD in deuterated solvents to identify rate-determining steps.

- LC-MS Monitoring : Track intermediates (e.g., carboxylic acid formation) during acid/base hydrolysis.

- Transition State Modeling : Gaussian 16 calculates energy barriers for nucleophilic acyl substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.